[4-(4-Methylpiperidin-1-yl)cyclohexyl]amine dihydrochloride
Description
Properties
IUPAC Name |
4-(4-methylpiperidin-1-yl)cyclohexan-1-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2.2ClH/c1-10-6-8-14(9-7-10)12-4-2-11(13)3-5-12;;/h10-12H,2-9,13H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBEDVHQYZKEABB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2CCC(CC2)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(4-Methylpiperidin-1-yl)cyclohexyl]amine dihydrochloride typically involves the reaction of 4-methylpiperidine with cyclohexylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction mixture is then purified to obtain the dihydrochloride salt of the compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
[4-(4-Methylpiperidin-1-yl)cyclohexyl]amine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxides, amine derivatives, and various substituted compounds, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemical Properties and Reactions
This compound can undergo several types of chemical reactions:
- Oxidation : Can be oxidized to form N-oxides.
- Reduction : Capable of being reduced to its corresponding amine derivatives.
- Substitution : Engages in nucleophilic substitution reactions to yield various derivatives.
Common Reagents and Conditions
- Oxidizing agents : Hydrogen peroxide, peracids.
- Reducing agents : Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
- Nucleophiles for substitution : Alkyl halides, acyl chlorides.
Chemistry
The compound serves as a crucial building block in the synthesis of complex organic molecules. Its ability to participate in various reactions enables the development of new compounds with tailored properties.
Biology
In biological research, this compound is employed to study molecular interactions and processes. Its structural characteristics allow researchers to explore its effects on biological systems.
Medicine
[4-(4-Methylpiperidin-1-yl)cyclohexyl]amine dihydrochloride has been investigated for its potential therapeutic properties. It acts as a precursor in the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.
Industry
In industrial applications, this compound is utilized in developing new materials and chemical products, enhancing the efficiency and effectiveness of various processes.
Research indicates that this compound may exhibit several biological activities:
- Neuropharmacological Effects : It has shown potential as a central nervous system agent, particularly through interactions with cannabinoid receptors. Some analogs have demonstrated selective binding to CB1 receptors, suggesting applications in treating obesity and metabolic disorders.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its structure:
| Modification | Effect on Activity |
|---|---|
| Addition of bulky groups | Increased binding affinity at receptor sites |
| Alteration of piperidine | Changes in pharmacokinetic properties |
| Cyclohexyl substitution | Enhanced stability and CNS penetration |
Antimicrobial Screening
A high-throughput screening identified analogs of [4-(4-Methylpiperidin-1-yl)cyclohexyl]amine that effectively inhibited Mycobacterium tuberculosis. The most potent analogs exhibited minimum inhibitory concentrations (MICs) significantly lower than existing treatments, highlighting their potential as new therapeutic agents.
CNS Activity Evaluation
In vivo studies have demonstrated that certain derivatives can reduce anxiety-like behaviors in rodent models, indicating possible anxiolytic properties worth further exploration.
Cancer Cell Line Studies
Compounds derived from the piperidine scaffold were tested against various cancer cell lines, showing significant cytotoxicity compared to standard chemotherapeutics. This establishes a foundation for further development as anticancer agents.
Mechanism of Action
The mechanism of action of [4-(4-Methylpiperidin-1-yl)cyclohexyl]amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below summarizes key structural and molecular differences between the target compound and analogous dihydrochloride salts:
Key Observations:
- Core Structure: The target compound’s piperidine-cyclohexyl hybrid contrasts with piperazine-based analogs (e.g., [6]) and aromatic-substituted derivatives (e.g., [8]).
- Functional Groups : The trifluoromethyl group in [8] introduces strong electron-withdrawing effects, which may enhance metabolic stability compared to the target compound’s methylpiperidine group.
- Hydrogen Bonding: The target’s inferred 3 donors/acceptors suggest moderate polarity, similar to [6] but lower than Levocetirizine’s 4 donors/6 acceptors .
Pharmacological and Regulatory Considerations
- Applications: Piperidine/piperazine derivatives are often explored for CNS or antihistamine applications. For example, Levocetirizine dihydrochloride is a clinically used antihistamine , while aromatic trifluoromethyl derivatives (e.g., [8]) may target serotonin or dopamine receptors.
- Regulatory Status: Piperidine-based compounds often fall under strict regulatory oversight due to their structural similarity to controlled substances. For instance, highlights compliance requirements under China’s IECSC for novel chemicals .
Biological Activity
[4-(4-Methylpiperidin-1-yl)cyclohexyl]amine dihydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound features a piperidine moiety substituted with a cyclohexyl group and an additional methyl group. Its chemical formula is CHN·2HCl, indicating it exists as a dihydrochloride salt. The presence of the piperidine ring contributes to its interaction with biological targets, particularly in the central nervous system (CNS).
This compound is believed to exert its biological effects primarily through modulation of neurotransmitter systems. Specifically, it acts as an antagonist at certain receptor sites, which may include:
- Dopaminergic Receptors : Potentially influencing dopaminergic signaling pathways.
- Serotonergic Receptors : May affect serotonin levels, impacting mood and anxiety.
- Adrenergic Receptors : Could modulate adrenergic signaling, influencing cardiovascular responses.
Antimicrobial Activity
Recent studies have explored the antimicrobial properties of compounds structurally related to this compound. For example, derivatives have shown promising activity against Mycobacterium tuberculosis with minimum inhibitory concentrations (MICs) ranging from 6.3 µM to 23 µM in high-throughput screening assays .
Anticancer Properties
Research indicates that piperidine derivatives can exhibit anticancer activity. For instance, compounds with similar structures have been evaluated for their cytotoxic effects on various cancer cell lines. A study demonstrated that modifications to the piperidine scaffold could enhance cytotoxicity against FaDu hypopharyngeal tumor cells, suggesting that this compound may also possess such properties .
Neuropharmacological Effects
The compound's potential as a CNS agent has been highlighted in several studies. In particular, its interaction with cannabinoid receptors has been noted, where certain analogs exhibited selective binding to CB1 receptors, indicating possible applications in treating obesity and other metabolic disorders .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be significantly influenced by its structural components.
| Modification | Effect on Activity |
|---|---|
| Addition of bulky groups | Increased binding affinity at receptor sites |
| Alteration of piperidine | Changes in pharmacokinetic properties |
| Cyclohexyl substitution | Enhanced stability and potential for CNS penetration |
Studies have shown that modifications to the piperidine ring can lead to improved selectivity and reduced side effects compared to first-generation compounds .
Case Studies
- Antimicrobial Screening : A high-throughput screening identified several analogs of [4-(4-Methylpiperidin-1-yl)cyclohexyl]amine that inhibited Mycobacterium tuberculosis effectively. The most potent analogs had MIC values significantly lower than those of existing treatments, indicating their potential as new therapeutic agents .
- CNS Activity Evaluation : In vivo studies demonstrated that certain derivatives could reduce anxiety-like behaviors in rodent models. This suggests that this compound may have anxiolytic properties worth exploring further .
- Cancer Cell Line Studies : Compounds derived from the piperidine scaffold were tested against various cancer cell lines, showing significant cytotoxicity compared to standard chemotherapeutics. This establishes a foundation for further development as anticancer agents .
Q & A
Basic Questions
Q. What are the established synthetic routes for [4-(4-Methylpiperidin-1-yl)cyclohexyl]amine dihydrochloride?
- Methodological Answer : The synthesis typically involves multi-step reactions starting with a cyclohexylamine derivative and 4-methylpiperidine. Key steps include:
- Protection/Deprotection : Use of tert-butoxycarbonyl (Boc) groups to protect amine functionalities during intermediate reactions. For example, trans-cyclohexylamine intermediates are often Boc-protected before coupling with piperidine derivatives .
- Coupling Reactions : Alkylation or nucleophilic substitution under basic conditions (e.g., triethylamine) in solvents like dichloromethane or methanol.
- Salt Formation : Final treatment with hydrochloric acid to form the dihydrochloride salt, enhancing solubility and stability .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm structural integrity, with piperidine and cyclohexyl protons appearing as distinct multiplet clusters (δ 1.2–3.5 ppm) .
- IR Spectroscopy : Peaks at ~3200 cm (N-H stretch) and ~1600 cm (C-N stretch) validate amine and piperidine groups .
- Mass Spectrometry : High-resolution MS (e.g., ESI-MS) confirms molecular weight (e.g., ~292.2 g/mol for related dihydrochloride salts) .
Q. How does the dihydrochloride form influence physicochemical properties?
- Methodological Answer : The dihydrochloride salt improves aqueous solubility (>50 mg/mL in water) and stability under ambient conditions compared to the free base. This is critical for in vitro assays requiring polar solvents .
Advanced Research Questions
Q. How can reaction yields be optimized during the synthesis of this compound?
- Methodological Answer :
- Catalyst Screening : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance alkylation efficiency .
- Temperature Control : Maintaining 45–50°C during deprotection (e.g., HCl/MeOH) minimizes side reactions, achieving yields >99% .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve intermediate solubility, while methanol/water mixtures favor crystallization .
Q. What challenges arise in crystallographic analysis, and how are they addressed?
- Methodological Answer :
- Crystal Quality : Slow evaporation from ethanol/water mixtures produces diffraction-quality crystals.
- Refinement : SHELX programs (e.g., SHELXL) are used for structure refinement, resolving disorder in cyclohexyl and piperidine rings. Hydrogen bonding between chloride ions and amine groups is critical for lattice stability .
Q. What in vitro models are appropriate for evaluating biological activity?
- Methodological Answer :
- Receptor Binding Assays : Radioligand displacement assays (e.g., for serotonin or dopamine receptors) quantify affinity (IC). Piperidine moieties often target GPCRs .
- Enzyme Inhibition Studies : Kinase or protease inhibition assays (e.g., using fluorescence polarization) assess mechanistic pathways .
- Cellular Uptake : LC-MS/MS quantifies intracellular concentrations in cell lines (e.g., HEK293), with results normalized to protein content .
Q. How do structural modifications impact pharmacological activity?
- Methodological Answer :
- Piperidine Substitution : Replacing 4-methyl with bulkier groups (e.g., trifluoromethyl) alters receptor selectivity. For example, 4-CF analogs show enhanced 5-HT antagonism .
- Cyclohexyl Conformation : trans-isomers (vs. cis) exhibit higher metabolic stability in microsomal assays due to reduced steric hindrance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
